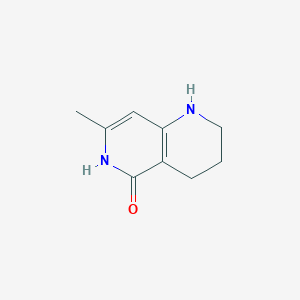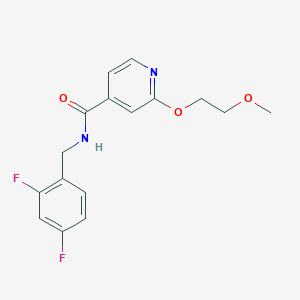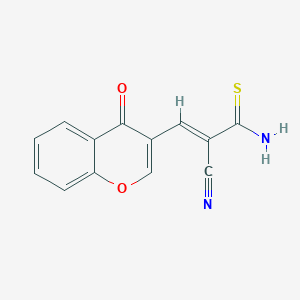
3-benzyl-2-((3-methylbenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds like the one you mentioned are often used in the field of medicinal chemistry where they are designed and synthesized for their potential therapeutic effects. They usually contain a core structure (in this case, the quinazoline ring) which is modified with various functional groups to influence its biological activity .
Synthesis Analysis
The synthesis of such compounds usually involves the formation of the core structure followed by the addition of the functional groups. Common reactions that might be involved include nucleophilic substitution, free radical bromination, and oxidation .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the functional groups present in its structure. For example, the thioether group (-S-) might be susceptible to oxidation, and the amide group (-CONH2) might undergo hydrolysis .科学研究应用
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . By extension, our compound could potentially be synthesized and tested for its efficacy against a range of RNA and DNA viruses.
Anti-inflammatory Activity
The indole nucleus is found in many bioactive compounds with anti-inflammatory effects . Given the structural similarity, the compound might be explored for its potential to reduce inflammation in various disease models, contributing to the development of new anti-inflammatory medications .
Anticancer Activity
Quinazoline derivatives are known for their anticancer activities . They can interfere with various signaling pathways within cancer cells. Research into the compound could uncover new mechanisms of action and lead to the development of novel anticancer therapies .
Antimicrobial Activity
Compounds with an indole scaffold have been associated with antimicrobial properties . This includes activity against both gram-positive and gram-negative bacteria, as well as fungi. The compound could be synthesized and assessed for its potential as a new antimicrobial agent .
Antioxidant Activity
Indole derivatives can also act as antioxidants , scavenging free radicals and protecting cells from oxidative stress. Investigating the antioxidant capacity of this compound could lead to its application in preventing or treating diseases caused by oxidative damage .
Antidiabetic Activity
Some indole and quinazoline derivatives have shown promise in managing blood sugar levels and treating diabetes. The compound could be researched for its potential antidiabetic effects, which might contribute to new therapeutic options for diabetes management .
Antimalarial Activity
Indole derivatives have been utilized in the treatment of malaria due to their ability to inhibit the growth of Plasmodium species. The compound could be explored for its antimalarial potential , offering a new avenue in the fight against this disease .
Anticholinesterase Activity
Indole-based compounds have been studied for their anticholinesterase activity , which is crucial in treating neurodegenerative diseases like Alzheimer’s. Research into this compound could provide insights into new treatments for such conditions .
未来方向
作用机制
Mode of Action
The presence of a benzimidazole moiety in its structure suggests that it might interact with biological targets via hydrogen bonding and pi-stacking interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects can be diverse, ranging from changes in cell morphology and function to alterations in the expression of genes and proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy .
属性
IUPAC Name |
3-benzyl-2-[(3-methylphenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-3-14-28-25(31)22-12-13-23-24(16-22)29-27(33-18-21-11-7-8-19(2)15-21)30(26(23)32)17-20-9-5-4-6-10-20/h4-13,15-16H,3,14,17-18H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHGFTSUEGREMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC(=C3)C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-((3-methylbenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2855282.png)
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2855286.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide](/img/structure/B2855289.png)
![N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2855290.png)


![2-Azaspiro[3.3]heptan-6-one hydrochloride](/img/structure/B2855294.png)

![Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2855297.png)


![4-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2855301.png)
![1,2,3,4,5-Pentafluoro-6-[2-(4-fluorosulfonyloxyanilino)-2-oxoethyl]benzene](/img/structure/B2855303.png)